molecular formula C11H12N2OS B13176310 6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde

6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde

Cat. No.: B13176310
M. Wt: 220.29 g/mol
InChI Key: BZZSCQKAZUAIHO-UHFFFAOYSA-N
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Description

6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde is a complex organic compound with the molecular formula C11H12N2OS. It is characterized by a bicyclic structure containing both sulfur and nitrogen atoms, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Specific reagents and catalysts are used to facilitate the formation of the thia-azabicyclo structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde include:

Uniqueness

What sets this compound apart is its unique combination of sulfur and nitrogen within a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

6-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H12N2OS/c14-6-8-1-2-11(12-4-8)13-5-10-3-9(13)7-15-10/h1-2,4,6,9-10H,3,5,7H2

InChI Key

BZZSCQKAZUAIHO-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1CS2)C3=NC=C(C=C3)C=O

Origin of Product

United States

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